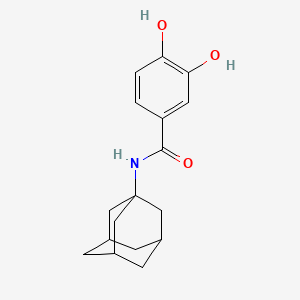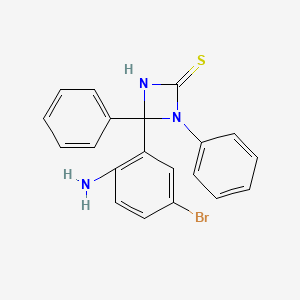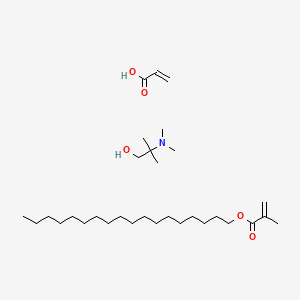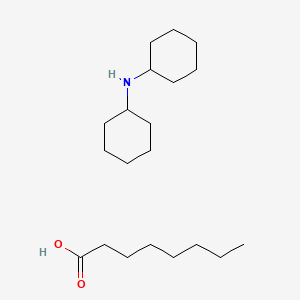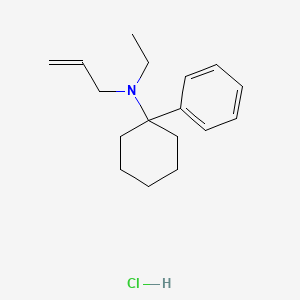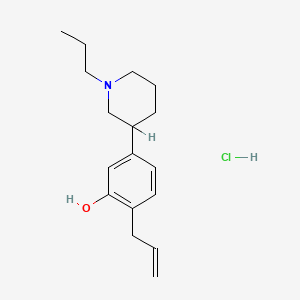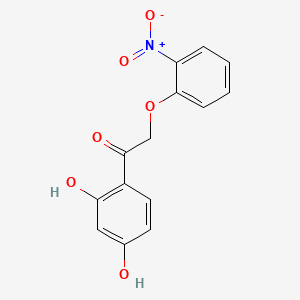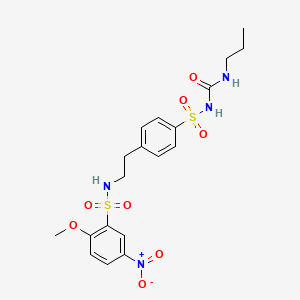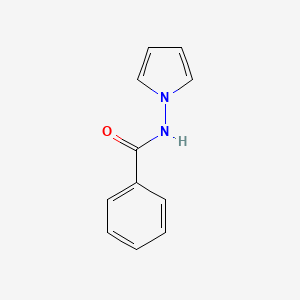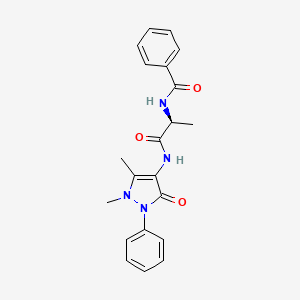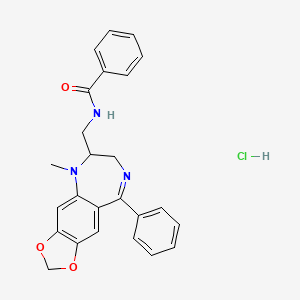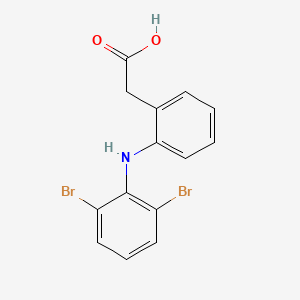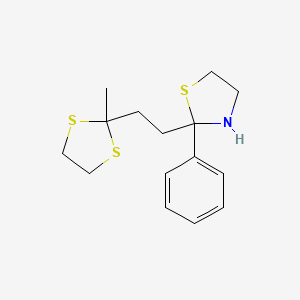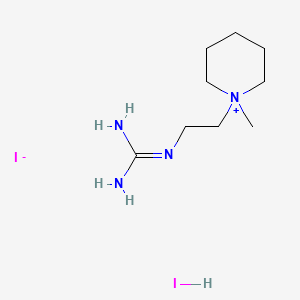
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is a compound that features a guanidine group, which is known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide typically involves the reaction of 1-methylpiperidine with a guanidylating agent. One common method is the reaction of 1-methylpiperidine with S-methylisothiourea in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide can undergo various types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the guanidine group can yield guanidinium salts, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Mechanism of Action
The mechanism of action of 1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and protein-protein interactions, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-(2-Guanidinoethyl)-1-methylpyrrolidinium iodide hydriodide: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
Guanidine hydrochloride: A simpler guanidine compound used in protein denaturation studies.
S-methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives.
Uniqueness
1-(2-Guanidinoethyl)-1-methylpiperidinium iodide hydriodide is unique due to its specific structure, which combines the guanidine group with a piperidine ring. This combination enhances its ability to interact with biological molecules and makes it a valuable compound for various research applications.
Properties
CAS No. |
93484-17-4 |
|---|---|
Molecular Formula |
C9H22I2N4 |
Molecular Weight |
440.11 g/mol |
IUPAC Name |
2-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C9H21N4.2HI/c1-13(6-3-2-4-7-13)8-5-12-9(10)11;;/h2-8H2,1H3,(H4,10,11,12);2*1H/q+1;;/p-1 |
InChI Key |
TYHJIUIFMDATBA-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN=C(N)N.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline;sulfate](/img/structure/B12715029.png)
